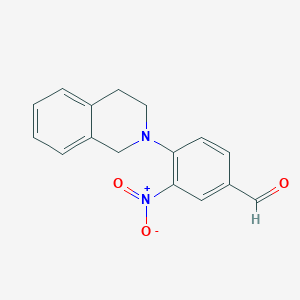

4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde

Descripción

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is a benzaldehyde derivative featuring a fused dihydroisoquinoline moiety and a nitro group at the meta position relative to the aldehyde functional group.

Key structural attributes:

- Aldehyde group: A reactive site for condensation or nucleophilic addition reactions.

- Nitro substituent: Electron-withdrawing, influencing electronic properties and reactivity.

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-11-12-5-6-15(16(9-12)18(20)21)17-8-7-13-3-1-2-4-14(13)10-17/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRACKMBOZDYLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403232 | |

| Record name | SBB002467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695191-67-4 | |

| Record name | 4-(3,4-Dihydro-2(1H)-isoquinolinyl)-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB002467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde typically involves the following steps:

Formation of the Dihydroisoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline core.

Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed

Oxidation: 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzoic acid

Reduction: 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-aminobenzaldehyde

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde and its derivatives often involves interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Heterocyclic Derivatives

The compound is compared below with other heterocyclic benzaldehyde derivatives and nitro-substituted aromatic systems.

Table 1: Structural and Functional Comparisons

Key Observations:

- Heterocyclic Influence: The dihydroisoquinoline group in the target compound distinguishes it from simpler nitrobenzaldehydes, offering enhanced steric bulk and hydrogen-bonding capacity compared to pyrimidine derivatives (e.g., N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine) .

Computational and Docking Studies (Inferred Relevance)

For example:

- The dihydroisoquinoline moiety may engage in π-stacking with aromatic residues in enzyme active sites, akin to isoquinoline-based inhibitors.

- The nitro group’s electron-withdrawing effects could modulate interactions with charged or polar protein residues.

Comparative docking scores with pyrimidine-based analogs (e.g., N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine) might reveal differences in binding poses due to heterocycle geometry and substituent effects .

Actividad Biológica

Overview

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde (CAS No. 695191-67-4) is a synthetic organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a dihydroisoquinoline moiety linked to a nitrobenzaldehyde group, which contributes to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is C₁₆H₁₄N₂O₃, with a molecular weight of approximately 282.29 g/mol. The presence of the nitro group and the aldehyde functional group is significant for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzaldehyde |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 695191-67-4 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to nitrobenzaldehyde derivatives. For instance, nitrobenzaldehyde has been shown to induce apoptosis in cancer cells through mechanisms involving intracellular acidification upon activation by ultraviolet (UV) light. This suggests that 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde may exhibit similar effects, particularly in targeting various cancer types such as breast and pancreatic cancers .

Antimicrobial Activity

The derivatives of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde are being studied for their antimicrobial properties. Compounds with the dihydroisoquinoline structure have shown activity against a range of pathogens, indicating potential use in treating bacterial infections.

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, particularly in conditions related to neurodegeneration. Research into similar isoquinoline derivatives has indicated their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

The biological activity of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is thought to involve several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : By disrupting cellular pH balance through nitro group activation, it can lead to programmed cell death in malignant cells.

- Antioxidant Properties : The compound may exhibit antioxidant activity that mitigates oxidative damage in cells.

Study on Anticancer Activity

In a recent study published in Cancer Research, researchers evaluated the effects of various nitrobenzaldehyde derivatives on tumor cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspases .

Neuroprotective Study

Another study investigated the neuroprotective effects of isoquinoline derivatives on neuronal cultures subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote neuronal survival, highlighting their potential therapeutic applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.